molecular formula C18H21N3O3 B7056589 6,7-dimethoxy-N-(2-methylpyridin-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide

6,7-dimethoxy-N-(2-methylpyridin-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide

Cat. No.: B7056589
M. Wt: 327.4 g/mol
InChI Key: KRZDLWCMXPJPHW-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-N-(2-methylpyridin-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, making it a subject of interest for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-N-(2-methylpyridin-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide typically involves several steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Bischler-Napieralski reaction, where an appropriate β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃).

    Pyridine Substitution: The 2-methylpyridin-4-yl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the isoquinoline intermediate.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the isoquinoline derivative with an appropriate amine or ammonia under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the isoquinoline ring, potentially converting it to a tetrahydroisoquinoline derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

6,7-Dimethoxy-N-(2-methylpyridin-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has several research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.

    Biological Studies: The compound is used to investigate the mechanisms of action of isoquinoline derivatives in biological systems.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmacological activities.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-N-(2-methylpyridin-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it could act as an agonist or antagonist at certain receptors, influencing neurotransmission and potentially offering therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the pyridine and carboxamide groups.

    N-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar but with a methyl group instead of the pyridine moiety.

    6,7-Dimethoxy-2-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline: Similar but with a different substitution pattern on the isoquinoline ring.

Uniqueness

6,7-Dimethoxy-N-(2-methylpyridin-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6,7-dimethoxy-N-(2-methylpyridin-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-12-8-15(4-6-19-12)20-18(22)21-7-5-13-9-16(23-2)17(24-3)10-14(13)11-21/h4,6,8-10H,5,7,11H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZDLWCMXPJPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)NC(=O)N2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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